![molecular formula C12H8ClF3N2 B161884 4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine CAS No. 125904-05-4](/img/structure/B161884.png)

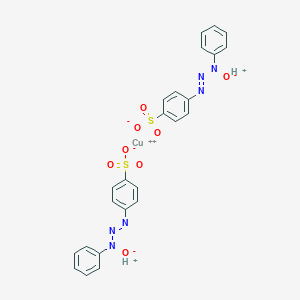

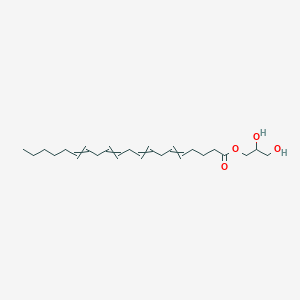

4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

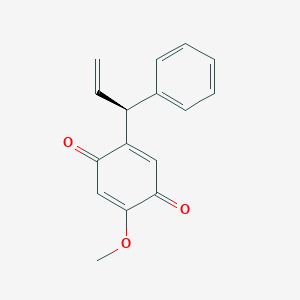

“4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives, which includes “4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves a Pd-catalyzed coupling reaction .Molecular Structure Analysis

The molecular structure of “4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring .科学的研究の応用

Medicinal Chemistry Applications

Research on derivatives of the specified pyrimidine structure has demonstrated potential in the development of enzyme inhibitors, specifically targeting NF-kappaB and AP-1 transcription factors. These transcription factors are crucial in the regulation of genes involved in immune and inflammatory responses. The study by Palanki et al. (2000) explored modifications to enhance the compound's oral bioavailability and cell-based activity, finding that certain substitutions maintained activity while improving gastrointestinal permeability, indicating potential for therapeutic applications Palanki et al., 2000.

Molecular Electronics and Nonlinear Optics

The pyrimidine ring is a fundamental component in nucleic acids and has significant applications in nonlinear optics (NLO) and electronic materials. Hussain et al. (2020) conducted a comparative study between theoretical (DFT/TDDFT) and experimental analyses on thiopyrimidine derivatives, highlighting the NLO properties of these molecules, which are critical for optoelectronic applications. This study underscores the potential of pyrimidine derivatives in advancing materials science, especially in the development of new optoelectronic devices Hussain et al., 2020.

Chemical Synthesis and Structural Studies

Gandhi et al. (2016) focused on the synthesis and structural analysis of a specific pyrimidine derivative, revealing its utility in medicinal and pharmaceutical contexts. The study emphasized the importance of weak intermolecular interactions in stabilizing the crystal structure of these compounds, which could influence their pharmacological properties. Such research is pivotal for designing drugs with desired efficacy and stability Gandhi et al., 2016.

Supramolecular Chemistry

Beijer et al. (1998) investigated the dimerization of ureidopyrimidinones, leveraging the hydrogen bonding capability of pyrimidine derivatives. This study provides insights into the design of supramolecular structures, which have broad applications ranging from molecular recognition to the construction of complex molecular architectures Beijer et al., 1998.

特性

IUPAC Name |

4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2/c1-7-6-10(13)18-11(17-7)8-2-4-9(5-3-8)12(14,15)16/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIKTGLPBJRHKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463101 |

Source

|

| Record name | 4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine | |

CAS RN |

125904-05-4 |

Source

|

| Record name | 4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)

![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)

![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)